An In-depth Technical Guide to Methyl-3-(4-pyridyl)acrylate: Properties, Structure, and Synthesis for the Research Scientist
An In-depth Technical Guide to Methyl-3-(4-pyridyl)acrylate: Properties, Structure, and Synthesis for the Research Scientist
For researchers and professionals in drug development and materials science, a comprehensive understanding of key chemical entities is paramount. This guide provides an in-depth technical overview of Methyl-3-(4-pyridyl)acrylate, a versatile heterocyclic compound with significant potential in various scientific applications. This document will delve into its chemical and physical properties, molecular structure, synthesis protocols, and known applications, offering a foundational resource for its use in research and development.
Core Chemical Identity and Structural Elucidation
Methyl-3-(4-pyridyl)acrylate is a heterocyclic aromatic compound featuring a pyridine ring linked to a methyl acrylate moiety. The most common and stable isomer is the (E)-isomer, where the pyridine ring and the methoxycarbonyl group are on opposite sides of the C=C double bond.
Key Identifiers:
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Chemical Name: Methyl-3-(4-pyridyl)acrylate
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Synonyms: Methyl (E)-3-(pyridin-4-yl)acrylate, Methyl (2E)-3-(4-pyridinyl)acrylate[1][2]
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Molecular Formula: C₉H₉NO₂[1]
The structural arrangement of the pyridine ring and the electron-withdrawing acrylate group gives rise to its unique chemical reactivity and potential for various applications.
Caption: Chemical structure of (E)-Methyl-3-(4-pyridyl)acrylate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the known properties of Methyl-3-(4-pyridyl)acrylate.
| Property | Value | Reference |
| Physical State | Brown solid | [5] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95-98% | [4] |
Synthesis Methodologies
The synthesis of Methyl-3-(4-pyridyl)acrylate can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. Two prominent and effective methods are the Horner-Wadsworth-Emmons reaction and the Heck reaction.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer.[6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[8]
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Experimental Protocol (Adapted from a similar synthesis of the 2-pyridyl isomer): [9]
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Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve trimethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to -25 °C.
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Carbanion Formation: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the cooled solution while stirring. Maintain the temperature at -25 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
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Aldehyde Addition: To this solution, add a solution of pyridine-4-carboxaldehyde in anhydrous THF dropwise. Allow the reaction to proceed at -25 °C for 40 minutes, then warm to 0 °C and stir for an additional hour.
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Quenching and Extraction: Quench the reaction by adding an aqueous solution of 5% ammonium acetate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Washing and Drying: Wash the combined organic layers with 5% aqueous sodium acetate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield (E)-Methyl-3-(4-pyridyl)acrylate.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is crucial for the quantitative deprotonation of the phosphonate without competing side reactions. The low reaction temperature helps to control the reactivity of the organolithium reagent and improves the stereoselectivity of the olefination. The aqueous workup is designed to remove the water-soluble phosphate byproduct, which is a key advantage of the HWE reaction over the traditional Wittig reaction.[6][10]
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11] This method is highly efficient for the synthesis of 3-substituted acrylates.
Experimental Protocol (General Procedure): [11]
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Reaction Setup: In a suitable reaction vessel, combine 4-bromopyridine or 4-iodopyridine, methyl acrylate, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine) or a phosphite ligand like trimethyl phosphite.
-
Solvent and Base: Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically a tertiary amine like triethylamine (Et₃N).
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Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration of 1 to 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl halide and subsequent migratory insertion of the alkene. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle. The choice of ligand can influence the efficiency and stability of the catalyst.
Spectral Characterization
Spectroscopic data is vital for the unambiguous identification and characterization of the synthesized compound.
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¹³C NMR (CDCl₃): Spectral data for (E)-Methyl 3-(pyridine-4-yl)acrylate is available and can be used for structural confirmation.[12]
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¹H NMR, IR, and Mass Spectrometry: While specific, detailed spectra for Methyl-3-(4-pyridyl)acrylate were not found in the initial searches, data for the isomeric (E)-Methyl 3-(pyridin-2-yl)acrylate shows characteristic signals: a singlet for the methyl ester protons around 3.82 ppm, and two doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-configuration.[9] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The IR spectrum of acrylates typically displays a strong carbonyl (C=O) stretching band around 1730-1700 cm⁻¹.[13]
Chemical Reactivity and Potential Applications
The chemical reactivity of Methyl-3-(4-pyridyl)acrylate is dictated by the interplay of the pyridine ring and the acrylate moiety.
Reactivity
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Michael Addition: The acrylate system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reaction is a cornerstone of its utility in forming new C-C, C-N, C-O, and C-S bonds.[14] Various nucleophiles, including amines, thiols, and carbanions, can be added to the activated double bond.[15]
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Pyridine Nitrogen Reactivity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated, alkylated, or coordinated to metal centers. The electron-withdrawing nature of the acrylate substituent will decrease the basicity of the pyridine nitrogen compared to pyridine itself.
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Polymerization: Like other acrylates, Methyl-3-(4-pyridyl)acrylate has the potential to undergo polymerization, which can be initiated by free radicals, anions, or cations. This property is particularly relevant in materials science applications.
Caption: Key Reactivity Pathways of Methyl-3-(4-pyridyl)acrylate.
Applications in Drug Development and Materials Science
The unique bifunctional nature of Methyl-3-(4-pyridyl)acrylate makes it an attractive building block in several areas of research.
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Medicinal Chemistry: Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[16][17][18] The acrylate moiety can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors. Furthermore, pyridinyl acrylates can serve as intermediates in the synthesis of more complex bioactive molecules.[19]
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Materials Science: The ability of the acrylate group to undergo polymerization is key to its use in materials science. Pyridine-containing polymers have applications due to the unique properties conferred by the pyridine moiety, such as its ability to coordinate with metals and its pH-responsiveness.[16][20] Pyridinyl acrylates have been investigated as versatile cross-linkers for the development of tunable hydrogels, which have applications in drug delivery and tissue engineering.[21]
Conclusion
Methyl-3-(4-pyridyl)acrylate is a valuable and versatile chemical compound with a rich potential for application in both medicinal chemistry and materials science. Its synthesis is achievable through robust and well-established methods like the Horner-Wadsworth-Emmons and Heck reactions. The dual reactivity of the acrylate and pyridine functionalities provides a platform for a wide array of chemical transformations, making it a valuable tool for the modern research scientist. Further experimental determination of its physical properties and exploration of its biological activities will undoubtedly expand its utility in innovative research and development endeavors.
References
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). PubMed. [Link]
-
1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.). ResearchGate. [Link]
-
METHYL-3-(4-PYRIDYL)ACRYLATE CAS#: 81124-49-4; ChemWhat Code: 1182016. (n.d.). ChemWhat. [Link]
-
SUPPORTING INFORMATION FOR. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. [Link]
-
(E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate | C10H8N2O2 | CID 6160794. (n.d.). PubChem. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (n.d.). ResearchGate. [Link]
-
Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository. [Link]
-
(E)-Methyl 3-(pyridine-4-yl)acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF. (n.d.). ResearchGate. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. (n.d.). Organic Process Research & Development. [Link]
-
ethyl 3-(pyridin-3-yl)acrylate. (2024). ChemBK. [Link]
-
Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]
-
3. 1H NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]
-
Methyl 3-(pyridin-4-yl)acrylate. (n.d.). Lead Sciences. [Link]
-
1 H NMR kinetics of the reaction between (E)-methyl... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Document is current. (2022). Crossref. [Link]
-
Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. (2022). OUCI. [Link]
-
(PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (n.d.). ResearchGate. [Link]
-
Methyl acrylate. (n.d.). Wikipedia. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF. (n.d.). ResearchGate. [Link]
- Process for the preparation of esters of (meth)acrylic acid. (n.d.).
-
A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
United States Patent 19. (n.d.). Googleapis. [Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (n.d.). PubMed. [Link]
Sources
- 1. METHYL-3-(4-PYRIDYL)ACRYLATE | 81124-49-4 [chemicalbook.com]
- 2. (E)-Methyl 3-(pyridin-4-yl)acrylate | 81124-49-4 [sigmaaldrich.cn]
- 3. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl (E)-3-(pyridin-4-yl)acrylate | CymitQuimica [cymitquimica.com]
- 5. 3-Pyridin-4-yl-acrylic acid methyl ester [sigmaaldrich.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)-acrylate | 823218-50-4 [amp.chemicalbook.com]
- 14. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 15. Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precu… [ouci.dntb.gov.ua]
- 16. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
- 17. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chembk.com [chembk.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
